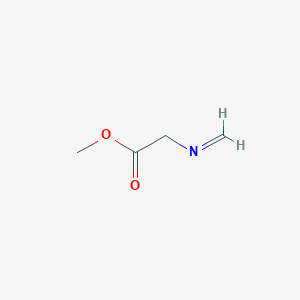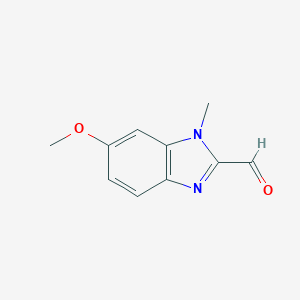
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde is a chemical compound that has been extensively studied for its wide range of applications in scientific research. This compound is also known as MMBIC and is a key intermediate in the synthesis of several important bioactive molecules. The purpose of
Wirkmechanismus
The mechanism of action of MMBIC is not well understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and nucleic acids, leading to changes in their function. The ability of MMBIC to form coordination complexes with metal ions has been studied extensively, and its selectivity for certain metal ions has been shown to be dependent on the structure of the ligand.
Biochemische Und Physiologische Effekte
MMBIC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. MMBIC has also been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus. In addition, MMBIC has been shown to have antioxidant activity, which may be beneficial in the treatment of several diseases, including neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMBIC is its high degree of purity, which makes it a reliable starting material for the synthesis of other bioactive molecules. In addition, its ability to form coordination complexes with metal ions makes it a valuable tool for studying metal ion homeostasis in cells. However, one of the limitations of MMBIC is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MMBIC. One area of research is the development of new synthetic methods for MMBIC and its derivatives, which may lead to the discovery of new bioactive molecules. Another area of research is the study of the mechanism of action of MMBIC and its derivatives, which may lead to the development of new therapeutic agents. Finally, the study of the physiological effects of MMBIC and its derivatives may lead to the discovery of new treatments for a wide range of diseases.
Synthesemethoden
MMBIC can be synthesized through a multistep process involving the reaction of 2-methylbenzimidazole with paraformaldehyde, followed by methylation and oxidation. This process yields MMBIC as a yellow solid with a high degree of purity. The synthesis of MMBIC has been optimized for high yield and purity, making it a reliable starting material for the synthesis of other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
MMBIC has been extensively studied for its wide range of applications in scientific research. It has been used as a key intermediate in the synthesis of several important bioactive molecules, including antiviral and anticancer agents. MMBIC has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. This compound has been shown to have high selectivity and sensitivity for these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.
Eigenschaften
CAS-Nummer |
123511-59-1 |
|---|---|
Produktname |
6-Methoxy-1-methylbenzimidazole-2-carbaldehyde |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
6-methoxy-1-methylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-7(14-2)3-4-8(9)11-10(12)6-13/h3-6H,1-2H3 |
InChI-Schlüssel |
RAFCHWOGOSKUJK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1C=O |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




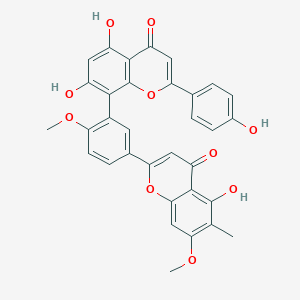
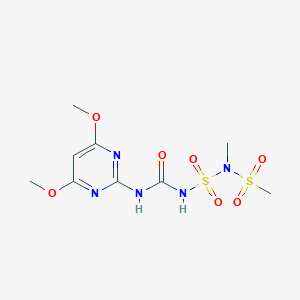
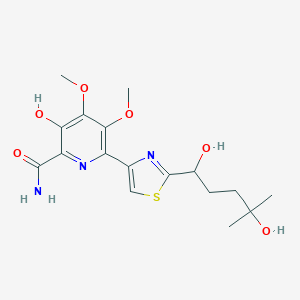

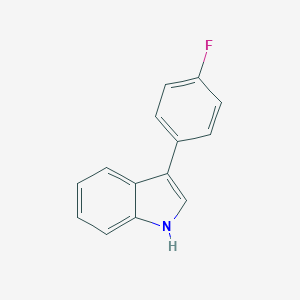
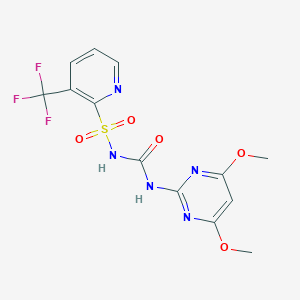



![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)

